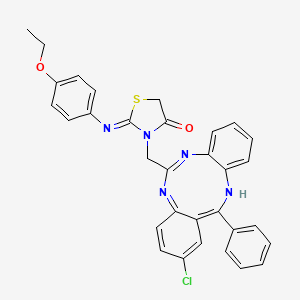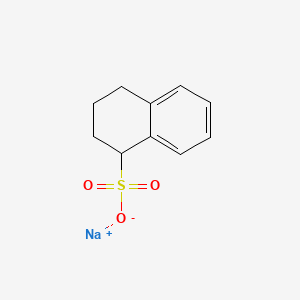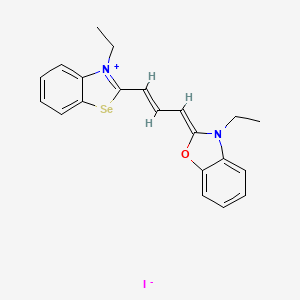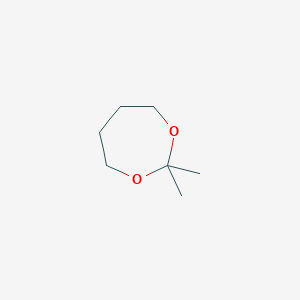
(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothieno-pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a trifluoromethylphenyl group, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzothieno Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the Pyrimidine Ring: This step may involve condensation reactions with suitable amines or nitriles.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
科学研究应用
Chemistry
In chemistry, (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one derivatives are often studied for their unique electronic properties and potential as building blocks for more complex molecules.
Biology
Biologically, these compounds may exhibit interesting pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic applications, including drug development for various diseases.
Industry
Industrially, these compounds might be used in the development of new materials, such as polymers or advanced coatings, due to their unique chemical properties.
作用机制
The mechanism of action of (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. For example, the trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its potency and selectivity.
相似化合物的比较
Similar Compounds
Benzothiophene Derivatives: These compounds share the benzothiophene core but may lack the pyrimidine ring or other functional groups.
Pyrimidine Derivatives: Compounds with a pyrimidine ring but different substituents.
Trifluoromethylphenyl Compounds: Compounds featuring the trifluoromethylphenyl group but different core structures.
Uniqueness
The uniqueness of (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)- lies in its combination of a benzothieno-pyrimidine core with a trifluoromethylphenyl group. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
120354-30-5 |
|---|---|
分子式 |
C18H15F3N2OS |
分子量 |
364.4 g/mol |
IUPAC 名称 |
5-methyl-2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H15F3N2OS/c1-9-4-2-7-12-13(9)14-16(24)22-15(23-17(14)25-12)10-5-3-6-11(8-10)18(19,20)21/h3,5-6,8-9H,2,4,7H2,1H3,(H,22,23,24) |
InChI 键 |
MHDPNIFUWMASJI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC2=C1C3=C(S2)N=C(NC3=O)C4=CC(=CC=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


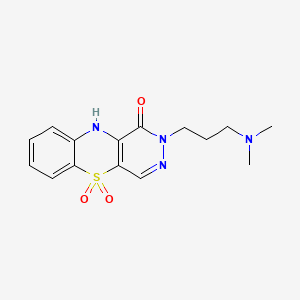

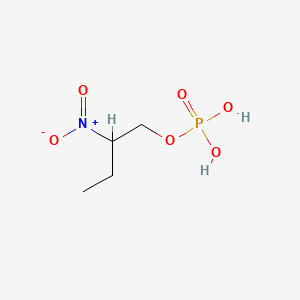
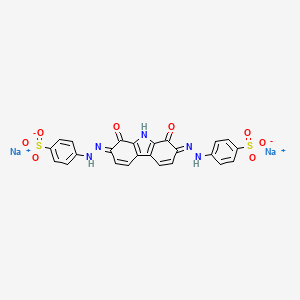
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
